molecular formula C4H7ClN2OS B1378301 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride CAS No. 1394041-73-6

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Cat. No. B1378301
CAS RN: 1394041-73-6
M. Wt: 166.63 g/mol
InChI Key: GESVTIZIQSIKIT-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported. It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Synthesis Analysis

The synthesis of Methyl 4-(aminomethyl)benzoate hydrochloride has been reported by esterification reaction . Another compound, 4-(Aminomethyl)benzonitrile hydrochloride, can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .


Chemical Reactions Analysis

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids have been studied . Also, the reactions of formaldehyde with even basic biological components are incompletely defined .

Scientific Research Applications

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

A comprehensive review by Abdurakhmanova et al. (2018) on 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights the synthesis methods, chemical, and biological properties of these compounds. These derivatives exhibit a wide range of biological activities, such as insecticidal, anti-blastic, and antihypertensive effects, showcasing the potential of thiazole derivatives in medicinal chemistry and agriculture (Abdurakhmanova et al., 2018).

Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones

The work of Gomaa and Ali (2020) explores the reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives in synthesizing heterocyclic compounds, including thiazoles. This review underscores the utility of such compounds as building blocks for creating a variety of heterocycles, indicating the versatility of thiazole derivatives in synthetic chemistry (Gomaa & Ali, 2020).

1,3-Thiazolidin-4-ones: Biological Potential and Synthetic Development

Santos, Jones Junior, and Silva (2018) delve into the synthesis, structure, stability, and the immense biological potential of 1,3-thiazolidin-4-ones and their analogues. The study emphasizes the pharmacological importance of these compounds, found in both natural molecules and synthetic drugs, highlighting their relevance in developing new therapeutic agents (Santos, Jones Junior, & Silva, 2018).

Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones

Research by Laroum et al. (2019) on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through multi-component reactions showcases the importance of thiazole and its derivatives in creating compounds with significant biological and medicinal properties, including antioxidant activities (Laroum et al., 2019).

The Bioactivity of Thiazolidin-4-Ones

Mech, Kurowska, and Trotsko (2021) provide a short review on the recent scientific findings regarding the biological activities of thiazolidin-4-ones, covering their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This review indicates the ongoing interest and potential of thiazole derivatives in the development of new drug agents (Mech, Kurowska, & Trotsko, 2021).

Safety and Hazards

The safety data sheet for 4-(Aminomethyl)benzonitrile hydrochloride indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

4-(aminomethyl)-3H-1,3-thiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c5-1-3-2-8-4(7)6-3;/h2H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESVTIZIQSIKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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